molecular formula C13H20F2O4 B592188 tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate CAS No. 1092693-73-6

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Cat. No. B592188
CAS RN: 1092693-73-6
M. Wt: 278.296
InChI Key: ADENAGIXOIHEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate” is a specialty chemical . It is also known by its CAS number 1092693-73-6 .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H20F2O4 . The InChI code is 1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 278.3 . It is stored in dry conditions at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.497 mg/ml .

Scientific Research Applications

1. Physicochemical Properties and Pharmacokinetics

The tert-butyl group, a common motif in medicinal chemistry, often contributes to property modulation such as increased lipophilicity and decreased metabolic stability when incorporated into bioactive compounds. This has led to the exploration of alternative substituents in the drug discovery process. The physicochemical properties of drug analogues have been studied to understand the impact of substituting the tert-butyl group, revealing insights into the behavior of such compounds in various conditions (Westphal et al., 2015).

2. Synthesis Techniques and Functionalization

A novel strategy was reported for the asymmetric synthesis of orthogonally functionalized compounds, employing tert-butyl groups in the synthesis process. This approach showcased the versatility of tert-butyl groups in facilitating complex chemical reactions and producing functionally diverse compounds (Garrido et al., 2004).

3. Biocompatible Polymers and Drug Delivery

The tert-butyl group has been utilized in the production of biocompatible polymers through copolymerization processes. One such example is the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives, demonstrating the potential of tert-butyl-based compounds in creating polymers with specific properties. These polymers have potential applications in biodegradable materials and drug delivery systems (Tsai et al., 2016).

Safety and Hazards

The compound has a warning signal word. The hazard statements include H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENAGIXOIHEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733251
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092693-73-6
Record name tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL reactor was charged with 1.50 g (5.6 mmol) of t-butyl 2,2-difluoro-3-hydroxypentanoate and 15 mL of chloroform, 10 mg of NONFLEX MBP, 1.17 g (11.2 mmol, 2 eq) of methacrylic chloride, and 0.87 g (8.6 mmol, 1.5 eq) of triethylamine, followed by stirring at 55° C. for 24 hr. Then, 15 mL of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with saturated sodium hydrogencarbonate and water, followed by removal of water with magnesium sulfate. After conducting filtration, chloroform was distilled off, thereby obtaining 1.57 g of the target 1-(t-butoxycarbonyl)-1,1-difluoro-2-butyl methacrylate. Upon this, purity was 58%, and yield was 58%.
Name
t-butyl 2,2-difluoro-3-hydroxypentanoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.